molecular formula C12H13ClN2O3 B353839 methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate CAS No. 381703-08-8

methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate

Cat. No.: B353839
CAS No.: 381703-08-8
M. Wt: 268.69g/mol
InChI Key: FEOQILZVTJCJQG-UHFFFAOYSA-N
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Description

Methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate is a synthetic organic compound featuring a furan ring substituted with a methyl ester group at the 2-position and a 4-chloro-3,5-dimethylpyrazole moiety linked via a methylene group at the 5-position. This structure combines the aromaticity of furan and pyrazole rings, which are commonly associated with bioactivity in agrochemicals and pharmaceuticals.

Properties

IUPAC Name

methyl 5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3/c1-7-11(13)8(2)15(14-7)6-9-4-5-10(18-9)12(16)17-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOQILZVTJCJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)OC)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the cyclocondensation of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Esterification: The pyrazole derivative is then reacted with methyl 2-furoate in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate involves its interaction with specific molecular targets. The chloro and dimethyl groups on the pyrazole ring may facilitate binding to enzymes or receptors, modulating their activity. The furoate ester moiety can also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Functional Group Variations

A. Methyl Ester vs. Hydrazide (CAS 490014-15-8)

  • Compound : 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2,6-dichlorobenzylidene)-2-furohydrazide
  • Key Differences :
    • Replaces the methyl ester with a hydrazide group (–CONHNH–) and introduces a 2,6-dichlorobenzylidene moiety.
    • Molecular Weight : 425.7 g/mol (vs. ~282.7 g/mol estimated for the methyl ester).
    • Implications :
  • The dichlorobenzylidene group adds steric bulk and halogen atoms, which may improve binding to hydrophobic targets via halogen bonds .

B. Methyl Ester vs. Isopropyl Ester with Aminobenzoate (CAS 908228-95-5)

  • Compound: Isopropyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate
  • Key Differences: Substitutes the methyl ester with a bulkier isopropyl ester and adds an aminobenzoate group. Molecular Weight: 415.87 g/mol. Implications:
  • The isopropyl group increases lipophilicity, which could enhance bioavailability but reduce aqueous solubility.
  • The aminobenzoate moiety introduces an additional aromatic amine, enabling π-π stacking or hydrogen-bonding interactions in biological systems .

C. Methyl Ester vs. Amide (CAS in )

  • Compound : 5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethylphenyl)-2-furamide
  • Key Differences :
    • Replaces the ester with an amide (–CONH–) and adds a 2,5-dimethylphenyl group.
    • Implications :
  • The dimethylphenyl group introduces electron-donating methyl substituents, altering electronic effects and steric hindrance .
Structural and Property Comparison Table
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents
Methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate (hypothetical) Not provided C12H13ClN2O3* ~282.7* Ester Methyl ester, pyrazolylmethyl
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2,6-dichlorobenzylidene)-2-furohydrazide 490014-15-8 C18H15Cl3N4O2 425.7 Hydrazide 2,6-Dichlorobenzylidene
Isopropyl 4-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)benzoate 908228-95-5 C21H22ClN3O4 415.87 Ester (isopropyl) Aminobenzoate
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethylphenyl)-2-furamide Not provided N/A† N/A† Amide 2,5-Dimethylphenyl

*Estimated based on structural analogy.

Research Implications
  • Bioactivity : The pyrazole-furan scaffold is prevalent in agrochemicals (e.g., fungicides) due to its ability to disrupt enzymatic pathways. Chlorine and methyl groups may enhance target affinity, while ester/amide variations modulate bioavailability .
  • Synthetic Utility : The methyl ester in the target compound likely serves as an intermediate for further derivatization (e.g., hydrolysis to carboxylic acid or transesterification) .
  • Stability : Amide derivatives (e.g., furamide) may exhibit superior stability under physiological conditions compared to esters, making them preferable for pharmaceuticals .

Biological Activity

Methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15ClN2O2C_{14}H_{15}ClN_2O_2 with a molecular weight of approximately 278.74 g/mol. The structure features a furoate moiety linked to a pyrazole derivative, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC14H15ClN2O2C_{14}H_{15}ClN_2O_2
Molecular Weight278.74 g/mol
CAS Number386705-59-5

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with methyl 2-furoate under appropriate conditions to facilitate the formation of the desired ester product. Various studies have reported methods that optimize yield and purity through techniques such as refluxing in organic solvents or using microwave-assisted synthesis.

Biological Activity

Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrazole rings have been shown to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that these compounds can target specific signaling pathways associated with cancer progression.

Anti-inflammatory Effects
this compound may also possess anti-inflammatory properties. Research on related pyrazole compounds suggests that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in inflammatory diseases.

Antimicrobial Activity
The compound has shown potential antimicrobial effects against various bacterial strains. In vitro studies have reported its efficacy against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Anticancer Activity in Cell Lines
    A study investigated the effects of this compound on human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency comparable to established chemotherapeutics.
  • Anti-inflammatory Mechanism Exploration
    In an experimental model of arthritis, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced synovial inflammation and joint destruction compared to control groups.
  • Antimicrobial Efficacy Testing
    A series of agar diffusion assays evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition comparable to standard antibiotics, underscoring its potential as an alternative therapeutic agent.

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